Ethyl 6-methyl-2,3-dioxoheptanoate
Description
Ethyl 6-methyl-2,3-dioxoheptanoate is an ester derivative featuring a seven-carbon chain with adjacent ketone groups at positions 2 and 3, a methyl substituent at position 6, and an ethyl ester group.
Key structural features influencing its behavior include:
- Adjacent dioxo groups: Enhances electrophilicity and facilitates enolate formation, critical in condensation reactions.
- Ethyl ester moiety: Impacts solubility and metabolic stability compared to methyl esters.
- Branching (6-methyl group): Alters steric effects and conformational flexibility.
Properties
CAS No. |
118838-52-1 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 6-methyl-2,3-dioxoheptanoate |
InChI |
InChI=1S/C10H16O4/c1-4-14-10(13)9(12)8(11)6-5-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
SWSMTLXPKZNAQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-2,3-dioxoheptanoate can be synthesized through several methods. One common approach involves the reaction of 6-methylheptanoic acid with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as esterification, purification, and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2,3-dioxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or sulfuryl chloride (SO2Cl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-methyl-2,3-dioxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 6-methyl-2,3-dioxoheptanoate exerts its effects involves interactions with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The ethyl and methyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
Esters with Single Ketone Groups
Compounds with single ketone groups, such as Ethyl 6-methyl-3-oxohept-4-enoate (), differ in reactivity due to the absence of a second ketone. For example:
- Reactivity: The single ketone in Ethyl 6-methyl-3-oxohept-4-enoate limits its ability to form conjugated enolates, whereas the dual ketones in Ethyl 6-methyl-2,3-dioxoheptanoate enable more complex reaction pathways.
- Biological Activity: Mono-ketone esters are often investigated for antimicrobial properties, while dioxo derivatives may exhibit enhanced interactions with enzymes like α-glucosidase (as seen in related compounds, ).
| Compound | Ketone Position(s) | Ester Group | Key Reactivity Feature | |
|---|---|---|---|---|
| This compound | 2,3 | Ethyl | Dual ketones enable enolate diversity | |
| Ethyl 6-methyl-3-oxohept-4-enoate | 3 | Ethyl | Single ketone limits conjugation |
Impact of Ester Group Variation
The choice of ester (ethyl vs. methyl) significantly affects physicochemical properties:
- Methyl 3-oxohept-6-enoate (): The methyl ester reduces steric hindrance but decreases lipophilicity compared to ethyl esters. This impacts applications in drug delivery, where ethyl esters often enhance membrane permeability.
Chain Length and Substituent Positioning
Analogous compounds with varying chain lengths or substituent positions highlight the importance of structural precision:
- Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate (): A shorter carbon chain (hexanoate vs.
- Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate (): The elongated chain and phenyl substitution may enhance binding affinity in biological systems, suggesting that this compound’s methyl group could similarly modulate target interactions.
Functional Group Complexity
The presence of adjacent dioxo groups distinguishes this compound from analogs like Ethyl 3-methyl-4-oxocrotonate (), which features a conjugated enone system. The dual ketones in the former may increase acidity at the α-hydrogens, favoring nucleophilic attacks—a trait valuable in synthesizing heterocycles or polymers.
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